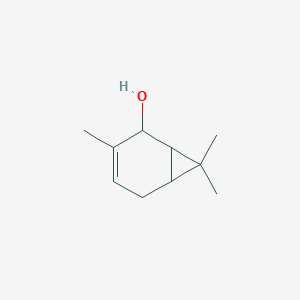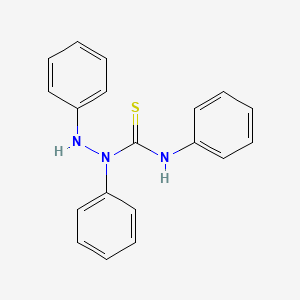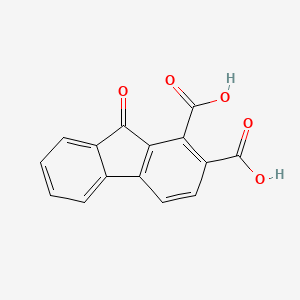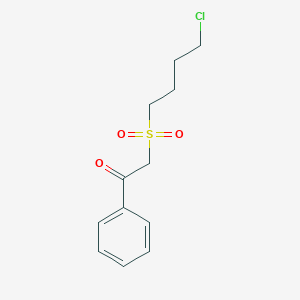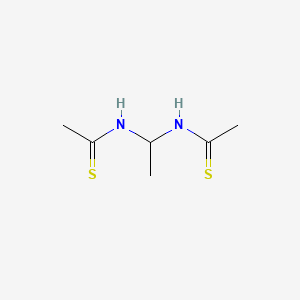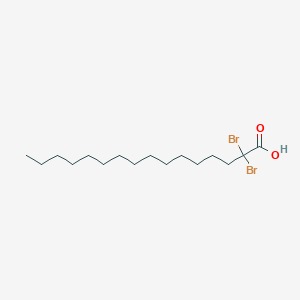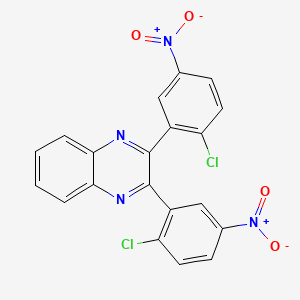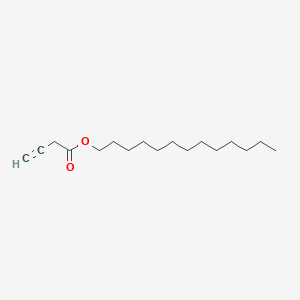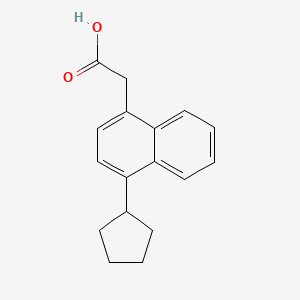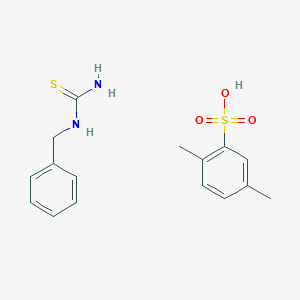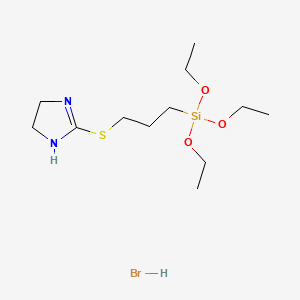![molecular formula C11H26NO5PS B14357179 S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate CAS No. 90392-48-6](/img/structure/B14357179.png)
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aminoethyl group linked to a dihydroxynonyl chain. The presence of these functional groups makes it a versatile compound with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate typically involves the reaction of 2,4-dihydroxynonylamine with ethylene phosphorothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced to form phosphorothioate hydrides.
Substitution: The aminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-{2-[(Diaminomethylene)amino]ethyl} dihydrogen phosphorothioate
- S-{2-[(2,4-Dihydroxyheptyl)amino]ethyl} dihydrogen phosphorothioate
Uniqueness
S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is unique due to its specific dihydroxynonyl chain, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90392-48-6 |
|---|---|
Molekularformel |
C11H26NO5PS |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
2-(2,4-dihydroxynonylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C11H26NO5PS/c1-2-3-4-5-10(13)8-11(14)9-12-6-7-19-18(15,16)17/h10-14H,2-9H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
GFJVBIZJXVNECC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(CNCCSP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
